molecular formula C18H22N2 B1588009 3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine CAS No. 54628-90-9

3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine

Cat. No.: B1588009
CAS No.: 54628-90-9
M. Wt: 266.4 g/mol
InChI Key: GDGWSSXWLLHGGV-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features an indene core with an amino group at the 4-position of the phenyl ring, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminophenyl derivatives and trimethylindene intermediates.

  • Reaction Conditions: The reaction involves multiple steps, including Friedel-Crafts alkylation, followed by reduction and further functional group modifications.

  • Industrial Production Methods: Large-scale production often employs continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often used.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Amines, alcohols, and other reduced forms.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and other substituted products.

Scientific Research Applications

Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It is used in the study of enzyme inhibitors and receptor binding assays. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

  • Tris(4-aminophenyl)amine: A compound with a similar structure but different functional groups.

  • 4-Aminophenol: A simpler compound with an amino group on the phenol ring.

  • 1,3,5-Tri(4-aminophenyl)benzene: A compound with multiple amino groups on a benzene ring.

Uniqueness: Unlike its similar compounds, 3-(4-Aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine has a trimethylated indene core, which provides unique chemical properties and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

3-(4-aminophenyl)-1,1,3-trimethyl-2H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)16-10-14(20)8-9-15(16)17/h4-10H,11,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGWSSXWLLHGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)N)(C)C3=CC=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015379
Record name 5-Amino-3-(4-aminophenyl)-1,1,3-trimethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54628-90-9
Record name 3-(4-Aminophenyl)-2,3-dihydro-1,1,3-trimethyl-1H-inden-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54628-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-(4-aminophenyl)-1,1,3-trimethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Inden-5-amine, 3-(4-aminophenyl)-2,3-dihydro-1,1,3-trimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 2
3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 3
3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 4
3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 5
3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 6
Reactant of Route 6
3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine

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